Monobutyl Phthalate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Interactions
Monobutyl Phthalate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyl phthalate (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant interest due to its endocrine-disrupting properties. This technical guide provides an in-depth overview of the chemical and physical characteristics of MBP, its molecular structure, and its well-documented impact on steroidogenesis. Detailed experimental protocols for the analytical determination of MBP are provided, along with a visual representation of its molecular signaling pathway, to support further research and drug development efforts in related fields.
Chemical Properties and Structure
Monobutyl phthalate is a phthalic acid monoester.[1] It is a white solid at room temperature and is characterized by the presence of both a butyl ester and a carboxylic acid functional group.[2]
Identifiers and Structure
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IUPAC Name: 2-(Butoxycarbonyl)benzoic acid[1]
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CAS Number: 131-70-4[1]
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Molecular Formula: C₁₂H₁₄O₄[1]
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SMILES: CCCCOC(=O)C1=CC=CC=C1C(=O)O[1]
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InChI: InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)[1]
Physicochemical Properties
A summary of the key physicochemical properties of monobutyl phthalate is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Melting Point | 73-74 °C | [4][5] |
| Boiling Point | 363.5 °C at 760 mmHg (estimated) | [6] |
| Density | 1.173 g/cm³ | [6] |
| Appearance | White solid | [2][5] |
| Solubility | Soluble in DMSO (100 mg/mL) and methanol (slightly).[5][7] Limited solubility in water.[8] | [5][7][8] |
| pKa | 3.38 ± 0.36 (Predicted) | [5] |
Biological Activity: Disruption of Steroidogenesis
Monobutyl phthalate is recognized as an endocrine disruptor with antiandrogenic properties.[3][7] Its primary mechanism of action involves the inhibition of steroid hormone biosynthesis.[6] Specifically, MBP has been shown to decrease the production of progesterone.[1]
This inhibitory effect is achieved by downregulating the expression of the Steroidogenic Acute Regulatory Protein (StAR).[1][6] StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[6] The regulation of StAR expression is influenced by transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4.[1] Studies have shown that MBP exposure leads to a decrease in the DNA-binding affinity of both SF-1 and GATA-4, and a reduction in the protein levels of SF-1.[1]
The following diagram illustrates the signaling pathway through which monobutyl phthalate disrupts steroidogenesis.
Caption: MBP inhibits steroidogenesis by downregulating StAR expression.
Experimental Protocols
Accurate detection and quantification of monobutyl phthalate are crucial for research in toxicology, environmental science, and drug development. Below are detailed methodologies for common analytical techniques.
Quantification of Monobutyl Phthalate in Biological Samples by UPLC-MS/MS
This method is suitable for the sensitive and accurate quantification of MBP in plasma and tissue homogenates.[7]
3.1.1. Materials and Reagents
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Monobutyl phthalate (MBP, >97% purity)
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Monobutyl phthalate-d4 (MBP-d4, internal standard)
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Acetonitrile (High-purity)
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Formic acid (0.1% in water)
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Blank plasma and tissue for matrix-matched calibration standards
3.1.2. Sample Preparation (Plasma)
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Pipette 25 µL of blank plasma into a microcentrifuge tube.
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Spike with 25 µL of the appropriate MBP spiking standard to achieve desired concentrations (e.g., 25-5,000 ng/mL).
-
Add 25 µL of the internal standard (MBP-d4) working solution.
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Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
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Vortex mix the sample thoroughly.
-
Centrifuge for 6 minutes.
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Transfer the supernatant for UPLC-MS/MS analysis.[7]
3.1.3. Sample Preparation (Pup Homogenate)
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Weigh 0.5 g of pup homogenate into a vial.
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Spike with 25 µL of the appropriate MBP spiking standard (e.g., 50-5,000 ng/g).
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Add 25 µL of the internal standard (MBP-d4) working solution and 300 µL of 0.1% formic acid in water.
-
Vortex briefly and sonicate for 90 minutes.
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Add 1 mL of acetonitrile for extraction, vortex mix, and centrifuge for 15 minutes.
-
For delipidation, submerge the vials in liquid nitrogen.
-
Analyze the resulting extract by UPLC-MS/MS.[7]
3.1.4. UPLC-MS/MS Analysis
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Chromatography: Ultra-Performance Liquid Chromatography (UPLC)
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Mass Spectrometry: Tandem Mass Spectrometry (MS/MS) operated in the negative ion mode.[7]
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Quantification: Based on matrix-matched calibration curves with a linear regression (r ≥ 0.99).[7]
Determination of Monobutyl Phthalate by GC-MS
This method allows for the analysis of MBP and other phthalate metabolites, with the advantage of not requiring a derivatization step.[2]
3.2.1. Instrumentation and Conditions
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Gas Chromatograph: Agilent 8890 GC or similar.
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Mass Spectrometer: Agilent 5977B MS or similar.
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Injector: Splitless mode.
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Injection Temperature: 190°C
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Injection Pressure: 170 kPa
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Injection Time: 1 min
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MS Interface Temperature: 200°C
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Ion Source Temperature: 250°C
-
Detection Mode: Full scan mode (m/z 45-450) for identification and Selected Ion Monitoring (SIM) for quantification.[2]
3.2.2. Chromatographic Separation
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A retention gap and a suitable temperature program are crucial for the separation of underivatized monophthalates.
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The total analysis time is approximately 23 minutes.[2]
Analysis of Monobutyl Phthalate by FT-IR Spectroscopy
FT-IR provides a rapid screening method for the presence of phthalates in polymer matrices.[9]
3.3.1. Instrumentation and Measurement
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Spectrometer: Portable FT-IR analyzer (e.g., Agilent 4500a) equipped with a three-reflection diamond Attenuated Total Reflectance (ATR) accessory.[9]
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Measurement: Spectra are typically collected by co-adding 240 scans at a resolution of 8 cm⁻¹. The scan time is approximately 60 seconds.[9]
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Analysis: Quantitative analysis is performed using Beer-Lambert Law univariate or multivariate Partial Least Squares (PLS) calibrations based on peak height or area in specific regions of the IR spectrum (e.g., 740 cm⁻¹ and 1620–1560 cm⁻¹).[9]
3.3.2. Sample Preparation
-
For ATR measurements, no sample preparation is required; the sample is pressed against the ATR crystal.[9]
-
For higher sensitivity (detection below 0.1 wt%), a 500-micron thick film can be prepared by hot pressing the sample for transmission measurements.[10]
Conclusion
Monobutyl phthalate represents a significant area of study for researchers in environmental health, toxicology, and drug development due to its well-established endocrine-disrupting effects. A thorough understanding of its chemical properties, structure, and biological mechanisms of action is essential for assessing its risks and developing potential therapeutic interventions or safer alternatives. The analytical methods detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of MBP, facilitating further investigations into its metabolic pathways and biological impacts.
References
- 1. Effects of monobutyl phthalate on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monobutyl phthalate inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low concentrations mono-butyl phthalate stimulates steroidogenesis by facilitating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
